molecular formula C18H16N2 B11106254 N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B11106254
M. Wt: 260.3 g/mol
InChI Key: VBSXUVLVWVBGPW-UHFFFAOYSA-N
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Description

N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves multi-step organic reactions. One common method is the three-component condensation reaction, which includes naphthalen-2-amine or naphthalene-1,5-diamine, substituted benzaldehydes, and cyclopentane-1,3-dione. This reaction proceeds through the intermediate formation of unstable arylaminoketoenol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated cyclopenta[b]quinoline derivatives.

Scientific Research Applications

N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine exerts its effects involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in signal transduction pathways, and their inhibition can disrupt various cellular processes, including cell growth and differentiation . This makes the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising results in inhibiting tyrosine kinases, making it a valuable compound for further research in medicinal chemistry.

Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C18H16N2/c1-2-7-13(8-3-1)19-18-14-9-4-5-11-16(14)20-17-12-6-10-15(17)18/h1-5,7-9,11H,6,10,12H2,(H,19,20)

InChI Key

VBSXUVLVWVBGPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NC4=CC=CC=C4

Origin of Product

United States

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